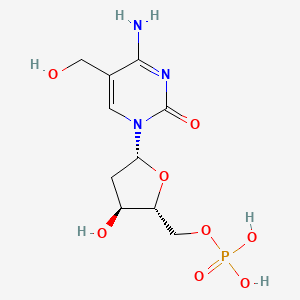

5-Hydroxymethyldeoxycytidylic acid

Overview

Description

5-Hydroxymethyldeoxycytidylic acid is an indispensable component in the realm of biomedicine. It is renowned for its potential therapeutic value. This nucleoside analog assumes a pivotal role in combatting DNA-related ailments, encompassing malignant neoplasms and pervasive viral afflictions .

Synthesis Analysis

The synthesis of this compound involves the use of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) phosphoramidite and triphosphate, which are important building blocks in 5hmdC-containing DNA synthesis for epigenetic studies .Molecular Structure Analysis

The molecular formula of this compound is C10H16N3O8P. It has a net charge of 0 and an average mass of 337.22310 . The dianion of this compound arises from deprotonation of the phosphate OH groups .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and are still being studied. The reactions involve molecular hydrogen as the reducing agent, which can be promoted by heterogeneous and homogeneous catalysts .Scientific Research Applications

1. DNA Modification and Epigenetic Regulation

5-Hydroxymethyldeoxycytidylic acid (5hmC) is identified as a significant epigenetic mark in mammalian DNA. Studies reveal that 5hmC is involved in active DNA demethylation, which is critical for various cellular processes such as nuclear reprogramming and embryonic development (Kriaucionis & Heintz, 2009). Furthermore, 5hmC is found in Purkinje neurons and the brain, suggesting a role in the epigenetic control of neuronal function.

2. Biomarker in Cancer Research

Research indicates that 5hmC levels are substantially depleted in various types of human cancers, including lung and brain tumors. This depletion adds complexity to the aberrant epigenome found in cancer tissue, and lack of 5hmC may serve as a useful biomarker for cancer diagnosis (Jin et al., 2011).

3. Disease Marker and Diagnostic Applications

The presence of 5hmC in DNA samples from human tissue and cancer cell lines has been confirmed, and its potential as a noninvasive biomarker for diseases like colorectal cancer is being explored. Techniques like capillary electrophoresis with laser-induced fluorescence detection have been developed for sensitive analysis of 5hmC, enabling its use as a diagnostic tool (Krais et al., 2011).

4. Methodological Advances in DNA Analysis

Innovative methods like boric acid-functionalized nano-microsphere fluorescent probes have been developed for the spectroscopic quantification of 5hmC in genomic DNA. These methods offer improved sensitivity and selectivity in detecting 5hmC, enhancing the understanding of its role anddistribution in various biological contexts (Chen et al., 2017).

5. Role in DNA Synthesis and Replication

Studies have shown that 5hmC is involved in the synthesis and replication of DNA in bacteriophage-infected cells. For instance, enzymes like deoxycytidylate hydroxymethylase, which converts deoxycytidylate to 5-hydroxymethyldeoxycytidylate, are induced in E. coli infected with specific bacterial viruses, playing a vital role in viral DNA production (Pizeer & Cohen, 1963).

Properties

IUPAC Name |

[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N3O8P/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(21-8)4-20-22(17,18)19/h2,6-8,14-15H,1,3-4H2,(H2,11,12,16)(H2,17,18,19)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIWPBKNTZFNRI-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N3O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156333 | |

| Record name | 5-Hydroxymethyldeoxycytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13009-95-5 | |

| Record name | 2′-Deoxy-5-(hydroxymethyl)-5′-cytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13009-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymethyldeoxycytidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013009955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethyldeoxycytidylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

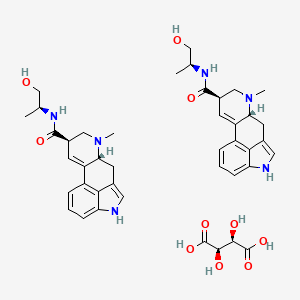

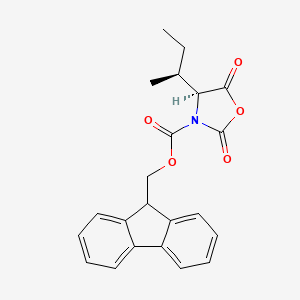

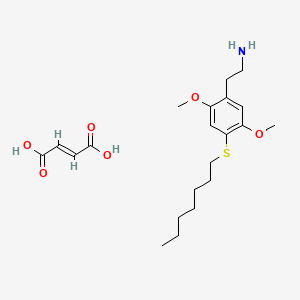

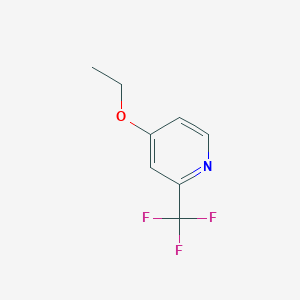

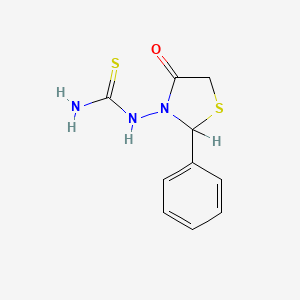

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B3365913.png)